Selective NKp44 Receptor Engagement vs. NKp46 and NKp30 Across Globo-Series Glycolipids
Globo-A heptaose is the only globo-series glycolipid demonstrated to bind the recombinant natural cytotoxicity receptor NKp44, while other NCR family members NKp46 and NKp30 show no detectable binding to any glycolipid tested including Globo-A [1]. In a glycolipid microarray screen using His-tagged recombinant extracellular domains of all three NCRs, rNKp44 alone produced positive binding signals restricted to Globo-A; direct binding assays confirmed the microarray result, although the affinity was too weak to permit Kd calculation, consistent with the low-affinity, multivalent recognition mechanism typical of NCR–carbohydrate interactions [1]. This selectivity profile is not observed for the closely related hexasaccharide Globo-H or the pentasaccharide SSEA-3/Gb5, which were not reported as NCR ligands in the same study.
| Evidence Dimension | NCR receptor binding selectivity (glycolipid microarray + direct binding assay) |
|---|---|
| Target Compound Data | rNKp44 binds Globo-A; rNKp46 and rNKp30 show no binding to Globo-A or any other glycolipid on the array |
| Comparator Or Baseline | rNKp44, rNKp46, and rNKp30 tested against a panel of glycolipids including Globo-A; only rNKp44–Globo-A interaction detected |
| Quantified Difference | Qualitative binary result: rNKp44 positive for Globo-A; rNKp46 and rNKp30 negative for all glycolipids. Binding affinity too weak to determine Kd. |
| Conditions | Glycolipid microarray with recombinant 6×His-tagged NCR extracellular domains; direct binding assays for verification (Biol Pharm Bull, 2018) |
Why This Matters
For researchers developing NK cell-based immunotherapies or studying tumor immune evasion, Globo-A provides the only validated carbohydrate ligand for NKp44 among commercially available globo-series glycans, enabling unique functional assays not achievable with Globo-H or SSEA-3/4.
- [1] Higai K, Azuma Y, Aoki Y, et al. Globo-A Binds to the Recombinant Natural Cytotoxicity Receptor NKp44. Biol Pharm Bull. 2018;41(9):1480-1484. doi:10.1248/bpb.b18-00312 View Source
